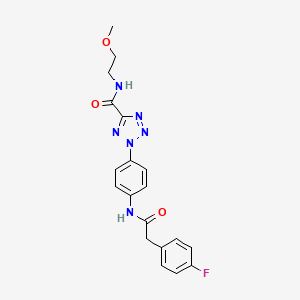![molecular formula C20H24N2O3S B2961346 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide CAS No. 921522-71-6](/img/structure/B2961346.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The presence of the isobutyl and dimethyl groups, along with the thiophene-2-carboxamide moiety, suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the benzo[b][1,4]oxazepine ring. Techniques such as X-ray crystallography or NMR spectroscopy would be used to determine the exact structure .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been synthesized and evaluated for its potential as an antimicrobial agent. Derivatives of thiophene, which is part of this compound’s structure, have shown significant inhibitory effects against various microorganisms, including bacteria like Bacillus subtilis and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger . The presence of the thiophene moiety is crucial for this activity, suggesting that this compound could be a valuable addition to the arsenal of antimicrobial agents.
Antioxidant Properties
Thiophene derivatives, including those similar to our compound of interest, have demonstrated excellent antioxidant activities. These properties are measured by their ability to scavenge free radicals, which is a critical factor in preventing oxidative stress-related diseases . The compound’s efficacy in this application could be compared with standard antioxidants like ascorbic acid, providing a new avenue for therapeutic antioxidant development.
Anticancer Potential
The compound’s derivatives have been tested against human lung cancer cell lines (A-549), showing effective cytotoxic activity . This suggests that the compound could be a candidate for further research in cancer therapy, particularly in designing drugs that target specific cancer cells without affecting healthy cells.
Anticorrosion Efficiency
In industrial applications, the derivatives of this compound have shown promising results as anticorrosion agents . Their efficiency in protecting materials from corrosion could be beneficial in extending the lifespan of metal structures and components, which is vital in various industries, including construction and automotive.
Pharmacokinetics and Pharmacodynamics
The compound’s structure indicates potential for favorable pharmacokinetic and pharmacodynamic properties. This means it could be absorbed, distributed, metabolized, and excreted efficiently, with a potent and effective action against target pathogens or biological processes .
Drug Discovery and Design
Given the compound’s versatile biological activities, it can serve as a scaffold for the design of new drugs. Its structure allows for modifications that could enhance its activity or specificity, making it a valuable starting point for medicinal chemists in the drug discovery process .
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)11-22-15-10-14(21-18(23)17-6-5-9-26-17)7-8-16(15)25-12-20(3,4)19(22)24/h5-10,13H,11-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMTBLDPKNTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

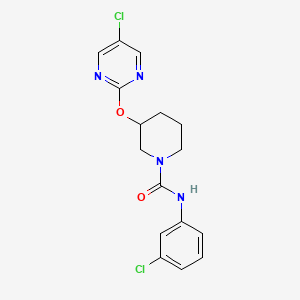
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
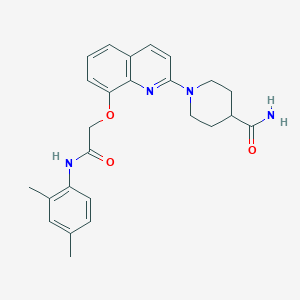
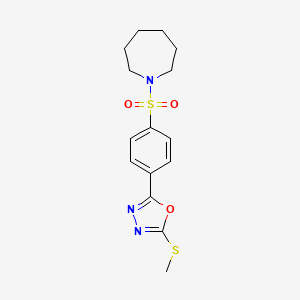
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
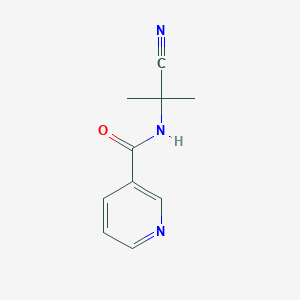

methanone](/img/structure/B2961279.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)
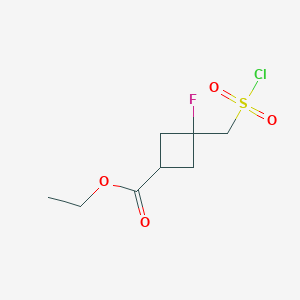
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
